N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
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Overview
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable nucleophile.
Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be synthesized by the reaction of 3-phenylpropanoic acid with an appropriate amine, followed by coupling with the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpropanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
Uniqueness
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the ethoxyphenyl group and the phenylpropanamide moiety further enhances its potential for diverse applications.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-17-11-9-16(10-12-17)24-18(21-22-23-24)14-20-19(25)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMGDFENWEPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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